3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne
Overview
Description
3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne is an organic compound characterized by the presence of an alkyne functional group and multiple ethoxy linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne typically involves the reaction of propargyl alcohol with 2-iodoethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as column chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation Reactions: The alkyne group can be oxidized to form various oxygenated products, such as epoxides or ketones, using oxidizing agents like potassium permanganate.
Reduction Reactions: The alkyne group can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., thiols, amines), solvents (e.g., dimethylformamide), and bases (e.g., sodium hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), and mild heating.
Reduction: Reducing agents (e.g., hydrogen gas), catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).
Major Products
Substitution: Thiol- or amine-substituted derivatives.
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Scientific Research Applications
3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne involves its interaction with specific molecular targets and pathways. The compound’s alkyne group allows it to participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to targeting molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-iodoethoxy)ethane: A similar compound with two iodoethoxy groups, used as a crosslinking reagent
Iodo-PEG3-Iodide: A PEG-based compound with similar ethoxy linkages, used in the synthesis of PROTACs.
Uniqueness
3-{2-[2-(2-Iodoethoxy)-ethoxy]-ethoxy}-propyne is unique due to its alkyne functional group, which provides additional reactivity and versatility in chemical synthesis and bioconjugation applications. Its multiple ethoxy linkages also enhance its solubility and compatibility with various solvents and biological systems.
Properties
IUPAC Name |
3-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYZCBYPDKEJJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248486 | |
Record name | 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234387-35-9 | |
Record name | 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234387-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-[2-(2-Iodoethoxy)ethoxy]ethoxy]-1-propyne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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